2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Overview
Description
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a pyridine ring at the 4-position and an ethylamine group at the 1-position
Mechanism of Action
Target of Action
Similar compounds have been found to target theserine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and survival .
Mode of Action
Related compounds have been found to interact with their targets by binding to them and promoting activation of the kinase by phosphorylation . This leads to a series of downstream effects that promote cell proliferation and survival .
Biochemical Pathways
The compound is likely involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface . Activated PI3K then produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of the kinase .
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is likely to promote cell proliferation and survival . This is achieved through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Action Environment
The compound’s solubility in water and other polar solvents suggests that it may be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
It is known that pyridinyl compounds can interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific structure and properties of the compound
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine at different dosages in animal models have not been reported in the literature . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
Substitution with Pyridine: The piperidine ring is then substituted with a pyridine ring at the 4-position. This can be achieved through nucleophilic substitution reactions using pyridine derivatives.
Introduction of the Ethylamine Group: The final step involves the introduction of the ethylamine group at the 1-position of the piperidine ring. This can be done through reductive amination reactions using ethylamine and suitable reducing agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and complex natural products.
Biological Studies: It is employed in biological research to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)piperidin-4-amine: This compound has a similar structure but with the pyridine ring attached at the 2-position.
2-(1-Piperidinyl)ethanamine: This compound features a piperidine ring with an ethylamine group but lacks the pyridine substitution.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: This compound has a phenyl ring instead of a pyridine ring.
Uniqueness
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and piperidine rings, along with the ethylamine group, allows for versatile interactions with various molecular targets, making it valuable in diverse research and industrial applications.
Properties
IUPAC Name |
2-(1-pyridin-4-ylpiperidin-4-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-6-1-11-4-9-15(10-5-11)12-2-7-14-8-3-12/h2-3,7-8,11H,1,4-6,9-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDLIABIZYDUHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285018 | |
Record name | 1-(4-Pyridinyl)-4-piperidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625438-12-2 | |
Record name | 1-(4-Pyridinyl)-4-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625438-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Pyridinyl)-4-piperidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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